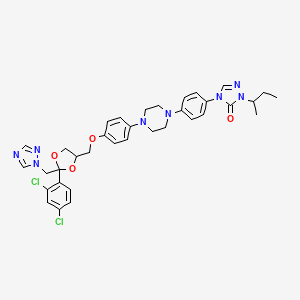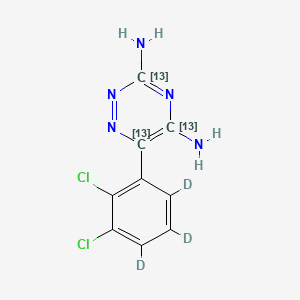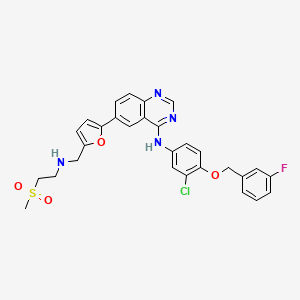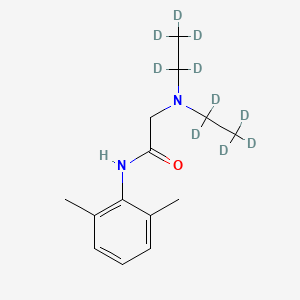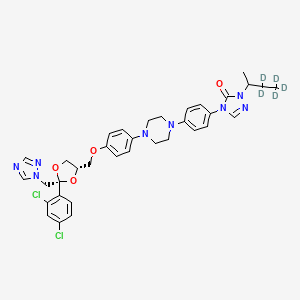![molecular formula 13CC7H1515NO6 B602565 2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose CAS No. 478529-40-7](/img/structure/B602565.png)
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose is a labeled derivative of N-acetyl-D-glucosamine, a monosaccharide derivative of glucose. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. It is a white crystalline powder and is primarily used in metabolic studies and as a tracer in biochemical research .
Mecanismo De Acción
Target of Action
N-acetyl-D-[1-13C;15N]glucosamine, also known as N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide, is a derivative of glucosamine . Its primary targets include proteoglycans , which are polyanionic substances of high-molecular weight found in the extracellular matrix of connective tissue . These proteoglycans form the ground substance in the extracellular matrix of connective tissue .
Mode of Action
The compound interacts with its targets by being involved in glycoprotein metabolism . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage . GAG chains are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .
Biochemical Pathways
N-acetyl-D-[1-13C;15N]glucosamine affects the biochemical pathways related to the metabolism of glycoproteins . It is involved in the formation of chitin, N-linked glycosylation, and GPI anchors on proteins . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The molecular and cellular effects of N-acetyl-D-[1-13C;15N]glucosamine’s action are primarily related to its role in glycoprotein metabolism and the formation of proteoglycans . It contributes to the shock-absorbing properties of articular cartilage, which is crucial for joint health . In addition, it has been suggested that it may have anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of N-acetyl-D-[1-13C;15N]glucosamine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment . .
Análisis Bioquímico
Biochemical Properties
N-acetyl-D-[1-13C;15N]glucosamine plays a crucial role in several biochemical reactions. It is a key component in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity. This compound interacts with various enzymes, including chitinases and N-acetylglucosaminidases, which catalyze its hydrolysis and incorporation into larger biomolecules . The interactions between N-acetyl-D-[1-13C;15N]glucosamine and these enzymes are vital for maintaining cellular functions and metabolic processes.
Cellular Effects
N-acetyl-D-[1-13C;15N]glucosamine influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of transcription factors and enzymes involved in the synthesis of glycoproteins and glycolipids . This compound also affects the expression of genes related to cell growth, differentiation, and apoptosis. By altering these cellular processes, N-acetyl-D-[1-13C;15N]glucosamine plays a significant role in maintaining cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of N-acetyl-D-[1-13C;15N]glucosamine involves its binding interactions with various biomolecules. It acts as a substrate for enzymes such as chitinases and N-acetylglucosaminidases, which catalyze its incorporation into glycoproteins and glycolipids . Additionally, N-acetyl-D-[1-13C;15N]glucosamine can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-acetyl-D-[1-13C;15N]glucosamine can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Studies have shown that N-acetyl-D-[1-13C;15N]glucosamine can influence cellular functions over extended durations, with potential long-term effects on gene expression and metabolic pathways. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of N-acetyl-D-[1-13C;15N]glucosamine in animal models are dose-dependent. At lower doses, the compound can enhance cellular functions and metabolic processes without causing adverse effects . Higher doses may lead to toxicity and negative impacts on cellular health. Studies have identified threshold levels for safe and effective use of N-acetyl-D-[1-13C;15N]glucosamine in various animal models, providing valuable insights for its application in research and therapeutic contexts.
Metabolic Pathways
N-acetyl-D-[1-13C;15N]glucosamine is involved in several metabolic pathways, including the synthesis of glycoproteins and glycolipids . It interacts with enzymes such as chitinases and N-acetylglucosaminidases, which catalyze its incorporation into larger biomolecules. These interactions are essential for maintaining cellular functions and metabolic processes. Additionally, N-acetyl-D-[1-13C;15N]glucosamine can influence metabolic flux and metabolite levels, further highlighting its importance in biochemical research.
Transport and Distribution
The transport and distribution of N-acetyl-D-[1-13C;15N]glucosamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, ensuring its availability for biochemical reactions. Understanding the transport and distribution mechanisms of N-acetyl-D-[1-13C;15N]glucosamine is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
N-acetyl-D-[1-13C;15N]glucosamine is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose is synthesized through the N-acetylation of D-glucosamine. The process involves the reaction of D-glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate . The isotopic labeling is achieved by using carbon-13 and nitrogen-15 enriched reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic degradation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The chitin is first deacetylated to produce D-glucosamine, which is then acetylated using isotopically labeled acetic anhydride .
Análisis De Reacciones Químicas
Types of Reactions
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it into N-acetyl-D-glucosamine alcohol.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-acetyl-D-glucosaminic acid.
Reduction: N-acetyl-D-glucosamine alcohol.
Substitution: Various substituted N-acetyl-D-glucosamine derivatives.
Aplicaciones Científicas De Investigación
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose is widely used in scientific research, including:
Chemistry: As a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives.
Biology: In studies of glycosylation processes and the role of N-acetyl-D-glucosamine in cellular signaling.
Medicine: In the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders and cancer.
Industry: Used in the production of labeled compounds for research and development purposes
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version of the compound.
N-acetyl-D-galactosamine: A similar compound with a different stereochemistry.
N-acetyl-D-mannosamine: Another similar compound with a different stereochemistry
Uniqueness
2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose is unique due to its isotopic labeling, which allows for detailed metabolic studies and tracking of biochemical processes. This makes it particularly valuable in research settings where precise tracking of molecular transformations is required .
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i8+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-YQZAXUNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH][C@@H]1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

